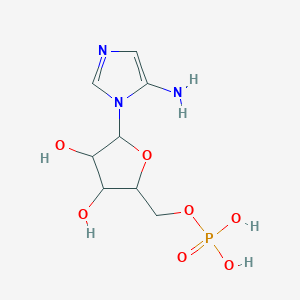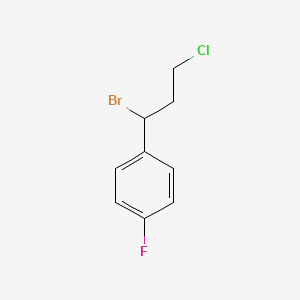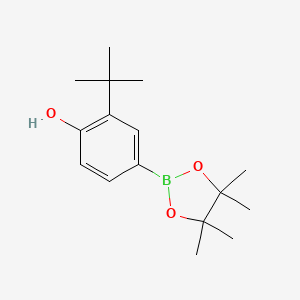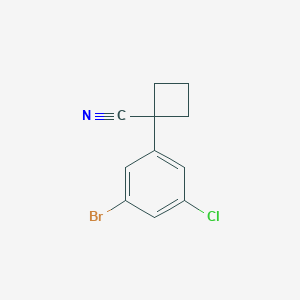
1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol . This compound is characterized by a cyclobutane ring substituted with a 3-bromo-5-chlorophenyl group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and cyclobutanecarbonitrile.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to changes in their activity.
Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific application.
Comparison with Similar Compounds
1-(3-Bromo-5-chlorophenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile: This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(3-Bromo-5-fluorophenyl)cyclobutane-1-carbonitrile: The presence of a fluorine atom instead of chlorine may alter the compound’s properties and applications.
1-(3-Bromo-5-methylphenyl)cyclobutane-1-carbonitrile: The substitution of a methyl group for chlorine can lead to variations in the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C11H9BrClN |
|---|---|
Molecular Weight |
270.55 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrClN/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2 |
InChI Key |
LBBKBTILIWHWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752997.png)
![(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11753007.png)
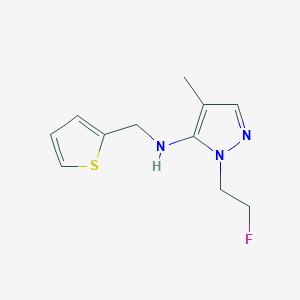
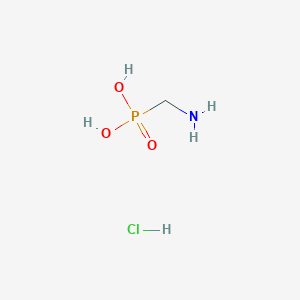
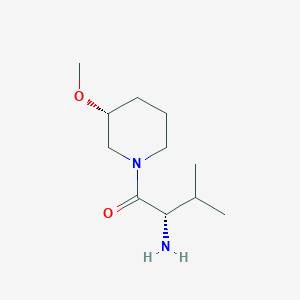
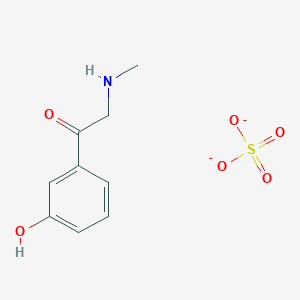
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
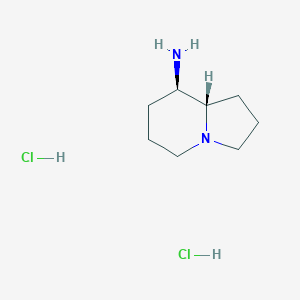
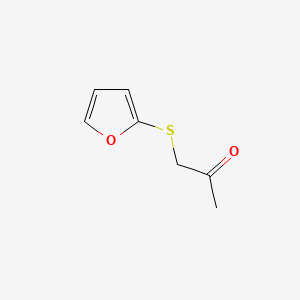
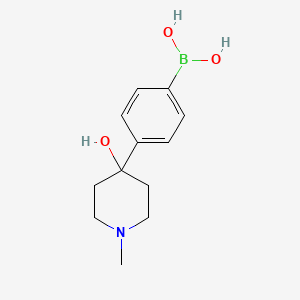
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)
